Nevanimibe hydrochloride (also known as ATR-101) is an orally administered, adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1 (ACAT1). [, ] It is being investigated for its potential in treating classic congenital adrenal hyperplasia (CAH). [, ] Nevanimibe acts by inhibiting adrenal steroidogenesis, specifically targeting the early stages of this process. []
Molecular Structure Analysis
Detailed molecular structure analyses of nevanimibe bound to human ACAT1 and ACAT2 are available. [, , ] These studies provide insights into the binding modes and interactions of nevanimibe with these enzymes.
Mechanism of Action
Nevanimibe inhibits adrenal steroidogenesis by decreasing the availability of cholesteryl esters, which are essential substrates for steroid synthesis. [] By targeting ACAT1, nevanimibe disrupts the production of adrenal hormones, including mineralocorticoids, glucocorticoids, and androgens. [] This targeted inhibition at an early stage effectively reduces the synthesis of all adrenal steroid pathways. []
Applications
Nevanimibe shows promise as a potential therapeutic agent for managing classic CAH. [, ]
Classic Congenital Adrenal Hyperplasia (CAH): In individuals with classic CAH, a deficiency in the enzyme steroid 21-hydroxylase leads to an inability to produce cortisol and an overproduction of androgens. [] Current management often involves high doses of glucocorticoids to suppress androgen production, which can lead to undesirable side effects. [] Nevanimibe offers a potential alternative by directly targeting adrenal steroidogenesis and potentially reducing the need for high glucocorticoid doses. [] Studies have demonstrated the ability of nevanimibe to reduce 17-hydroxyprogesterone (17-OHP) levels, a key biomarker for androgen excess in CAH, within a short period. []
Future Directions
Further Clinical Trials: More extensive and longer-duration clinical trials are necessary to fully evaluate the efficacy and safety of nevanimibe in treating CAH. [] These trials should focus on determining optimal dosing regimens and assessing long-term outcomes.
Related Compounds
Cortisol
Compound Description: Cortisol is a steroid hormone produced in the adrenal cortex. It plays a crucial role in regulating various physiological processes, including stress response, metabolism, and immune function. In the context of classic congenital adrenal hyperplasia (CAH), cortisol deficiency is a hallmark characteristic due to defects in the enzyme 21-hydroxylase. []
Relevance: Nevanimibe's mechanism of action indirectly influences cortisol levels. By inhibiting acyl-CoA:cholesterol acyltransferase-1 (ACAT1), nevanimibe reduces the availability of cholesterol esters, which are essential for steroidogenesis, including cortisol production. [] This distinguishes nevanimibe from traditional CAH treatments that directly supplement cortisol levels.
17-Hydroxyprogesterone (17-OHP)
Compound Description: 17-OHP is a steroid hormone that serves as a precursor to cortisol and other adrenal steroids. In CAH, due to the deficiency in 21-hydroxylase, 17-OHP accumulates in the body. Elevated 17-OHP levels are a key diagnostic marker for CAH and reflect the degree of androgen excess. []
Relevance: Nevanimibe's efficacy in CAH is directly assessed by its ability to lower 17-OHP levels. Clinical trials utilizing nevanimibe use the reduction of 17-OHP as a primary outcome measure. [] The successful reduction of 17-OHP by nevanimibe indicates its therapeutic potential in managing CAH.
Androstenedione
Compound Description: Androstenedione is an androgenic steroid hormone produced in the adrenal glands and gonads. It serves as a precursor to testosterone and estrone. In CAH, due to the enzymatic block in cortisol synthesis, there is an overproduction of androstenedione, contributing to the hyperandrogenism observed in the condition. []
Relevance: While not a direct target, androstenedione levels are indirectly modulated by nevanimibe. By inhibiting ACAT1 and reducing the overall steroidogenesis, nevanimibe is expected to lower androstenedione levels alongside 17-OHP, thereby alleviating hyperandrogenism in CAH. []
Relevance: Nevanimibe offers a potential alternative or adjunctive therapy to glucocorticoids in CAH. By inhibiting adrenal steroidogenesis, nevanimibe could potentially reduce the required dose of exogenous glucocorticoids, thus minimizing their adverse effects. [] Clinical studies are investigating the efficacy of nevanimibe in reducing glucocorticoid requirements in CAH patients.
Cholesterol Esters
Compound Description: Cholesterol esters are a storage form of cholesterol. In the adrenal cortex, cholesterol esters serve as the primary source of cholesterol for steroidogenesis. They are formed by the esterification of cholesterol with fatty acids, a process catalyzed by the enzyme ACAT1. []
Relevance: Cholesterol esters are directly impacted by nevanimibe's mechanism of action. As an ACAT1 inhibitor, nevanimibe directly reduces the formation of cholesterol esters in the adrenal glands. [] This depletion of cholesterol esters limits the substrate availability for steroidogenesis, leading to a decrease in the production of various adrenal hormones, including androgens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ATR-101, also known as PD-132301 (a free base) or PD-132301-2 (a HCl salt), is in clinical development for the treatment of adrenocortical carcinoma (ACC). ATR-101 is a selective inhibitor of ACAT1 (acyl coenzyme A:cholesterol acyltransferase). ACAT1 catalyzes cholesterol ester formation and, in the adrenals, is particularly important in creating a reservoir of substrate for steroid biosynthesis. ATR-101 is uniquely distributed to adrenal tissues and inhibition of adrenal ACAT1 by ATR-101 disrupts steroidogenesis and leads to selective apoptosis of steroid producing adrenocortical-derived cells. Similar effects have been seen in the human ACC cell line, H295R. ATR-101 has shown pre-clinical efficacy in H295R xenograft mouse models. ACC is an ultra-rare malignancy, occurring in about 2 per million population annually.
The hepatic metabolite of p-Aminophenol. The aminophenol glutathione S-conjugates formed induce p-Aminophenol nephrotoxicity by a pathway dependent on γ-glutamyl transpeptidase.